molecular formula C9H9NO B1351193 4-(2-Hydroxyethyl)benzonitrile CAS No. 69395-13-7

4-(2-Hydroxyethyl)benzonitrile

Cat. No. B1351193
Key on ui cas rn: 69395-13-7
M. Wt: 147.17 g/mol
InChI Key: RBSJBNYPTGMZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06215001B1

Procedure details

A mixture of phthalimide (20.0 g) and triphenylphosphine (35.65 g) was added dropwise to a mixture of 4-(2-hydroxyethyl)benzonitrile (20.0 g) and diethylazodicarboxylate (21.4 ml) in THF (650 ml) with stirring over one hour. The mixture was stirred at ambient temperature for 4 days. The solvent was removed under reduced pressure. Methanol (500 ml) and hydrazine hydrate (13 ml) were added to the residue and the mixture was boiled under reflux with stirring for 5 hours. The solvent was removed under reduced pressure and aqueous acetic acid (420 ml of glacial acetic acid in 1030 ml of water) was added to the residue. This mixture was stirred for 1 hour and then filtered. The filtrate was added to ice and basified with solid potassium hydroxide. The mixture was extracted with dichloromethane to give an oil which was purified by flash column chromatography to give 4-(2-aminoethyl)benzonitrile, as an oil. A sample was dissolved in ethereal hydrogen chloride to give the hydrochloride salt, m.p. 211-213° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35.65 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
diethylazodicarboxylate
Quantity
21.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
650 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(=O)[NH:5][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.OCCC1C=C[C:37]([C:38]#[N:39])=CC=1.CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[NH2:39][CH2:38][CH2:37][C:9]1[CH:10]=[CH:2][C:3]([C:4]#[N:5])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
35.65 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
OCCC1=CC=C(C#N)C=C1
Name
diethylazodicarboxylate
Quantity
21.4 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
650 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring over one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (500 ml) and hydrazine hydrate (13 ml) were added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
with stirring for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and aqueous acetic acid (420 ml of glacial acetic acid in 1030 ml of water)
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
This mixture was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was added to ice and basified with solid potassium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCCC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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